4-Iodo-2,3-dimethylphenol
Overview
Description
4-Iodo-2,3-dimethylphenol: is an organic compound with the molecular formula C8H9IO . It is a phenolic compound characterized by the presence of an iodine atom at the fourth position and two methyl groups at the second and third positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Iodo-2,3-dimethylphenol typically involves the iodination of 2,3-dimethylphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
4-Iodo-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 2,3-dimethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Iodo-2,3-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Iodo-2,3-dimethylphenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
4-Iodo-2,6-dimethylphenol: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
2,3-Dimethylphenol: Lacks the iodine substituent, resulting in different reactivity and applications.
4-Iodophenol:
Uniqueness:
4-Iodo-2,3-dimethylphenol is unique due to the specific positioning of the iodine and methyl groups on the benzene ring. This arrangement influences its electronic properties, making it a valuable compound for various chemical reactions and applications. The presence of both electron-donating (methyl groups) and electron-withdrawing (iodine) substituents provides a unique balance that can be exploited in synthetic chemistry.
Properties
IUPAC Name |
4-iodo-2,3-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSRHWKZLHNAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600237 | |
Record name | 4-Iodo-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-69-1 | |
Record name | 4-Iodo-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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